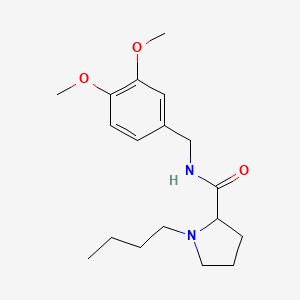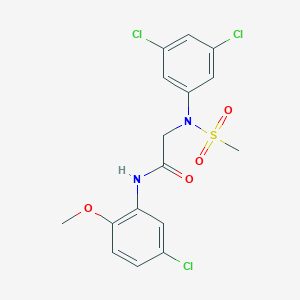
1-butyl-N-(3,4-dimethoxybenzyl)prolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-butyl-N-(3,4-dimethoxybenzyl)prolinamide, also known as BDMP, is a chemical compound that belongs to the class of prolinamide derivatives. It has gained significant attention in the scientific community due to its potential applications in drug discovery and development.
Scientific Research Applications
1-butyl-N-(3,4-dimethoxybenzyl)prolinamide has been explored for its potential applications in drug discovery and development. It has been found to exhibit anticonvulsant, analgesic, and anti-inflammatory properties. 1-butyl-N-(3,4-dimethoxybenzyl)prolinamide has also shown promising results in the treatment of Parkinson's disease and Alzheimer's disease.
Mechanism of Action
The exact mechanism of action of 1-butyl-N-(3,4-dimethoxybenzyl)prolinamide is not fully understood. However, it is believed to act on the GABAergic and glutamatergic systems in the brain, which are involved in the regulation of neuronal activity. 1-butyl-N-(3,4-dimethoxybenzyl)prolinamide has been shown to enhance GABAergic transmission and inhibit glutamatergic transmission, leading to its anticonvulsant and analgesic effects.
Biochemical and physiological effects:
1-butyl-N-(3,4-dimethoxybenzyl)prolinamide has been shown to have a low toxicity profile and is well-tolerated in animal models. It has been found to have a high affinity for the sigma-1 receptor, which is involved in the regulation of calcium homeostasis and cell survival. 1-butyl-N-(3,4-dimethoxybenzyl)prolinamide has also been shown to modulate the activity of ion channels and receptors in the brain, leading to its therapeutic effects.
Advantages and Limitations for Lab Experiments
1-butyl-N-(3,4-dimethoxybenzyl)prolinamide has several advantages for lab experiments, including its low toxicity profile, high potency, and selectivity for specific targets. However, its synthesis can be challenging and requires expertise in organic chemistry. Moreover, its pharmacokinetic properties and bioavailability need to be further investigated to determine its suitability for clinical use.
Future Directions
1-butyl-N-(3,4-dimethoxybenzyl)prolinamide has several potential future directions for research. It can be further explored for its applications in the treatment of neurological disorders, such as Parkinson's disease and Alzheimer's disease. 1-butyl-N-(3,4-dimethoxybenzyl)prolinamide can also be modified to improve its pharmacokinetic properties and bioavailability, making it a more suitable candidate for clinical use. Moreover, its potential applications in drug design and discovery can be further explored to develop novel therapeutic agents.
Synthesis Methods
1-butyl-N-(3,4-dimethoxybenzyl)prolinamide can be synthesized through a multi-step process that involves the reaction of 3,4-dimethoxybenzylamine with butyraldehyde, followed by the condensation with proline and subsequent reduction. The final product is obtained through purification and isolation.
properties
IUPAC Name |
1-butyl-N-[(3,4-dimethoxyphenyl)methyl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3/c1-4-5-10-20-11-6-7-15(20)18(21)19-13-14-8-9-16(22-2)17(12-14)23-3/h8-9,12,15H,4-7,10-11,13H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNCWIUKOIUOOSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CCCC1C(=O)NCC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-oxo-2-(2-thienyl)ethyl]benzamide](/img/structure/B4948905.png)
![2-ethyl-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4948930.png)
![dimethyl 2-{[(2,4-dimethylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B4948936.png)
![N-[(3-ethyl-5-isoxazolyl)methyl]-1-[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B4948940.png)
![N-(4-chlorophenyl)-N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl]-2-fluorobenzamide](/img/structure/B4948948.png)
![11-(3-bromo-4,5-dimethoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4948951.png)
![dimethyl 2-[(10H-phenothiazin-10-ylcarbonyl)amino]terephthalate](/img/structure/B4948957.png)



![5-[4-(allyloxy)-3-chlorobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4949002.png)
![4-(4-methoxy-2-methylphenyl)-N-[3-(methylthio)phenyl]butanamide](/img/structure/B4949010.png)
![1-[4-(4-chlorophenyl)-1-hydroxy-2,5,5-trimethyl-3-oxido-2,5-dihydro-1H-imidazol-2-yl]ethanone](/img/structure/B4949013.png)